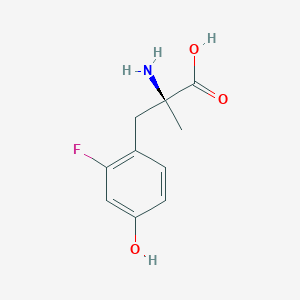![molecular formula C20H42Si4 B093151 [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane CAS No. 17557-10-7](/img/structure/B93151.png)
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) is a silicon-based organic compound with the molecular formula C20H42Si4 and a molecular weight of 394.8895 . This compound is characterized by the presence of a phenylene group bonded to four trimethylsilyl groups through methylene bridges. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
C6H4(CH2Cl)2+4(CH3)3SiCl→C6H4(CH2Si(CH3)3)4+4NaCl
Chemical Reactions Analysis
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the silyl groups to silane groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent unwanted side reactions .
Scientific Research Applications
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces to enhance their properties, such as increasing hydrophobicity or biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can form strong covalent bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial in applications such as surface modification and catalysis .
Comparison with Similar Compounds
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) can be compared with other similar compounds, such as:
Tetramethylsilane (TMS): TMS is a simpler organosilicon compound with the formula Si(CH3)4. It is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisilane (HMDS): HMDS has the formula (CH3)3SiSi(CH3)3 and is used as a silylating agent in organic synthesis.
Trimethylsilyl chloride (TMSCl): TMSCl is used in the protection of hydroxyl groups in organic synthesis.
This compound) is unique due to its phenylene backbone, which provides additional rigidity and stability compared to other organosilicon compounds .
Properties
CAS No. |
17557-10-7 |
|---|---|
Molecular Formula |
C20H42Si4 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C20H42Si4/c1-21(2,3)19(22(4,5)6)17-13-15-18(16-14-17)20(23(7,8)9)24(10,11)12/h13-16,19-20H,1-12H3 |
InChI Key |
WDBXRQMXEOERGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Key on ui other cas no. |
17557-10-7 |
Synonyms |
Silane(1,4-phenylenedimethylidene)tetrakis[trimethyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



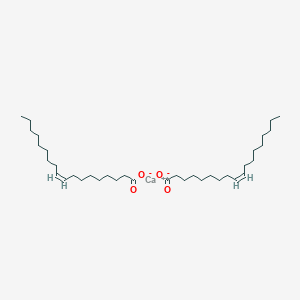
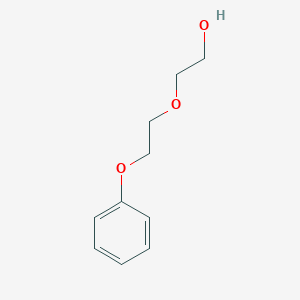
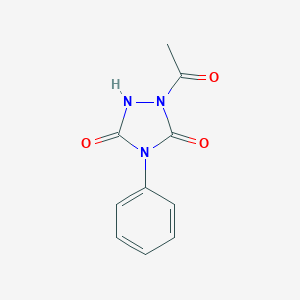
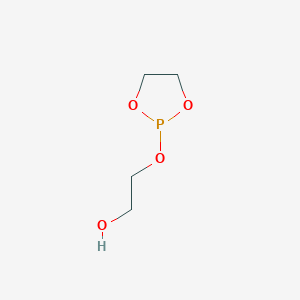
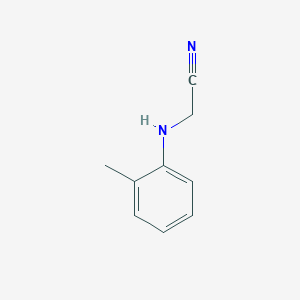

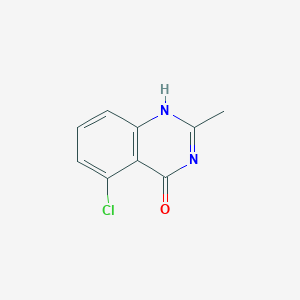

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

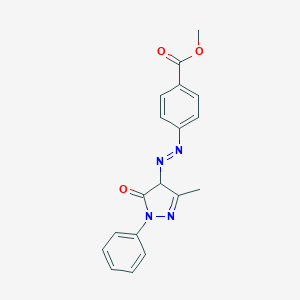
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
